

Application Notes and Protocols for 1D228 in In Vivo Animal Studies

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Compound of Interest

Compound Name: 1D228

Cat. No.: B15601252

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Introduction

1D228 is a novel and potent small molecule inhibitor targeting both c-Met and Tropomyosin Receptor Kinase (TRK) pathways.^{[1][2]} Dysregulation of these signaling cascades is implicated in the progression of various cancers, making **1D228** a promising candidate for targeted cancer therapy.^{[1][2]} Mechanistic studies have revealed that **1D228** effectively inhibits the phosphorylation of c-Met and TRK, thereby blocking their downstream signaling.^[1] This dual inhibition leads to the suppression of tumor cell proliferation and angiogenesis.^[1] Furthermore, **1D228** has been shown to induce G0/G1 cell cycle arrest by inhibiting cyclin D1.^{[1][3]} Preclinical in vivo studies have demonstrated the robust anti-tumor efficacy of **1D228** in gastric and liver cancer models, with a favorable toxicity profile compared to combination therapies.^[1]

These application notes provide a comprehensive overview and detailed protocols for the utilization of **1D228** in in vivo animal studies, specifically focusing on xenograft models of human cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical in vivo studies of **1D228**.

Table 1: In Vivo Efficacy of **1D228** in Xenograft Mouse Models

Tumor Model	Cell Line	Animal Strain	1D228 Dosage (mg/kg/d)	Administration Route	Tumor Growth Inhibition (TGI) (%)	Comparator Drug & Dosage	Comparator TGI (%)
Gastric Cancer	MKN45	Male BALB/c nude	2	Not Specified	74.4	Tepotinib, 8 mg/kg/d	67.61
4	Not Specified	90.7					
8	Not Specified	94.8					
Liver Cancer	MHCC97 H	Male BALB/c nude	4	Not Specified	93.4	Tepotinib, 4 mg/kg/d	63.9

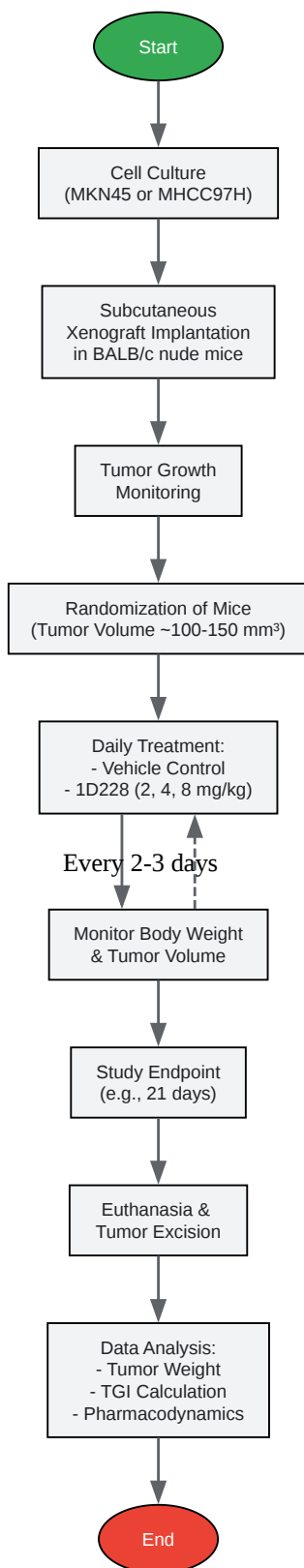
Data sourced from[\[1\]](#)[\[3\]](#)

Table 2: Animal Model Specifications for **1D228** In Vivo Studies

Parameter	Specification
Animal Species	Mouse
Strain	BALB/c nude
Sex	Male
Age at Study Start	5 weeks
Body Weight at Study Start	18-20 g
Acclimation Period	1 week
Housing Conditions	Constant room temperature, standard rodent chow and water

Data sourced from[3]

Signaling Pathway of 1D228



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References

- 1. researchgate.net [researchgate.net]
- 2. Preclinical evaluation of a novel c-Met inhibitor in a gastric cancer xenograft model using small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An orally bioavailable c-Met kinase inhibitor potently inhibits brain tumor malignancy and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
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